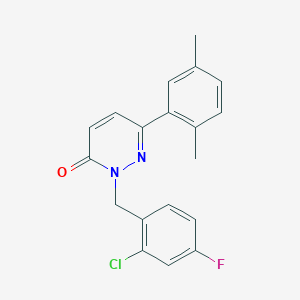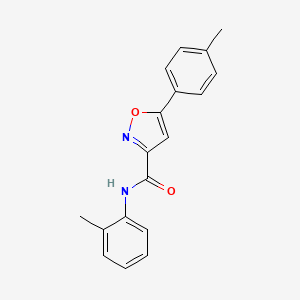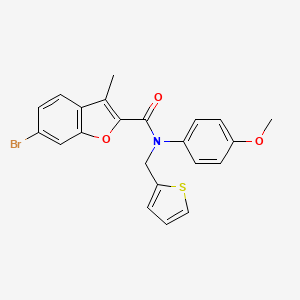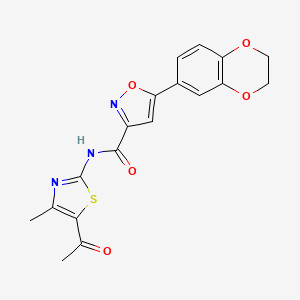
2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of Substituents: The chloro and fluoro substituents on the benzyl group and the dimethyl substituents on the phenyl group can be introduced through various electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one can undergo several types of chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazinones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
- 2-(4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
- 2-(2-chloro-4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
Uniqueness
2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is unique due to the specific combination of chloro, fluoro, and dimethyl substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H16ClFN2O |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(2,5-dimethylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H16ClFN2O/c1-12-3-4-13(2)16(9-12)18-7-8-19(24)23(22-18)11-14-5-6-15(21)10-17(14)20/h3-10H,11H2,1-2H3 |
InChI Key |
UTMHGLZZTXAFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11364146.png)

![2-(3-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11364159.png)
![5,7-Diethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11364165.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11364169.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11364175.png)


![3-bromo-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11364208.png)
![3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11364213.png)

![Methyl 5'-(3-(4-chlorophenyl)propanamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11364227.png)

